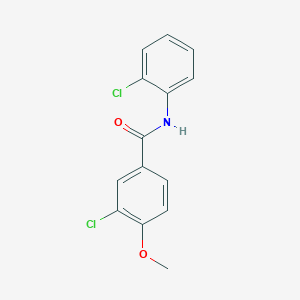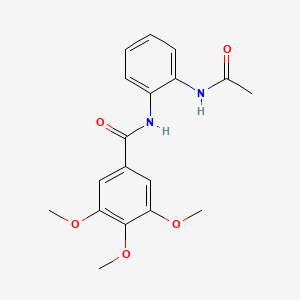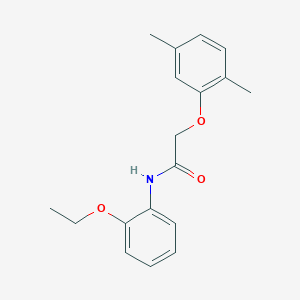![molecular formula C19H17FO3 B3574176 7-[(3-FLUOROPHENYL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3574176.png)
7-[(3-FLUOROPHENYL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE
Overview
Description
7-[(3-Fluorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one: is a synthetic organic compound belonging to the chromenone family This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and three methyl groups attached to the chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(3-Fluorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorophenol, 3,4,8-trimethylcoumarin, and suitable reagents for the methoxylation reaction.
Methoxylation Reaction: The 3-fluorophenol is reacted with a methoxylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate to introduce the methoxy group.
Coupling Reaction: The methoxylated intermediate is then coupled with 3,4,8-trimethylcoumarin using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of nitro, sulfonyl, or other functional groups on the fluorophenyl ring.
Scientific Research Applications
Chemistry:
Fluorescent Probes: The compound’s chromenone core makes it suitable for use as a fluorescent probe in various analytical applications.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology:
Antimicrobial Agents: The compound’s structural features may contribute to its potential as an antimicrobial agent, inhibiting the growth of bacteria and fungi.
Antioxidants: It may exhibit antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.
Medicine:
Anti-inflammatory Agents: The compound could be explored for its anti-inflammatory properties, potentially providing relief from inflammatory conditions.
Cancer Research: Its ability to interact with specific molecular targets may make it a candidate for cancer research, particularly in the development of novel anticancer agents.
Industry:
Dyes and Pigments: The compound’s chromenone core can be utilized in the production of dyes and pigments for various industrial applications.
Materials Science: It may find use in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 7-[(3-Fluorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby modulating biochemical pathways.
Receptor Binding: The compound could bind to specific receptors on cell surfaces, triggering downstream signaling cascades.
Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
- 7-[(2-Fluorophenyl)methoxy]-3,4,8-trimethylchromen-2-one
- 3-(4-Fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (Gefitinib)
Uniqueness:
- Fluorophenyl Group: The presence of the fluorophenyl group in 7-[(3-Fluorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one imparts unique electronic properties, enhancing its reactivity and potential biological activity.
- Methoxy Group: The methoxy group contributes to the compound’s solubility and ability to participate in various chemical reactions.
- Methyl Groups: The three methyl groups on the chromenone core provide steric hindrance, influencing the compound’s overall stability and reactivity.
Properties
IUPAC Name |
7-[(3-fluorophenyl)methoxy]-3,4,8-trimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO3/c1-11-12(2)19(21)23-18-13(3)17(8-7-16(11)18)22-10-14-5-4-6-15(20)9-14/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSRGEVSEAMWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B3574105.png)



![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3574124.png)

![7-(3,5-dichlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B3574140.png)
![N-[(3,5-dimethylphenyl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B3574141.png)





